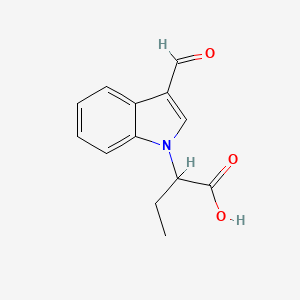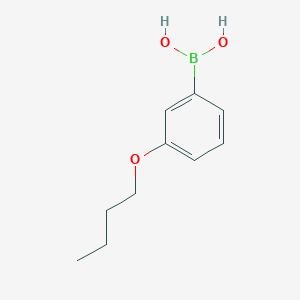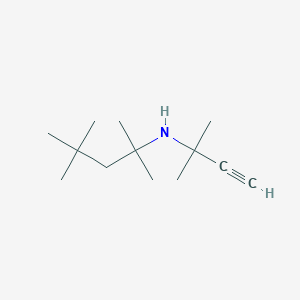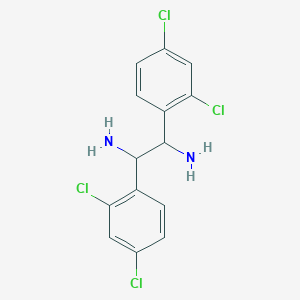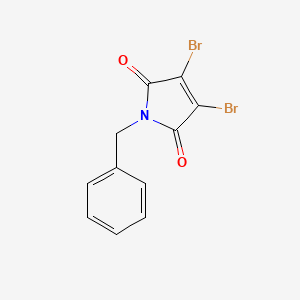
N-Benzyl-2,3-dibromomaleimide
Vue d'ensemble
Description
“N-Benzyl-2,3-dibromomaleimide” is a chemical compound with the empirical formula C11H7Br2NO2 . It is used in the synthesis of various maleimide-based dyes, which can be employed in fluorescence quenching .
Synthesis Analysis
The synthesis of “N-Benzyl-2,3-dibromomaleimide” involves coupling polymerizations using palladium or nickel catalysts . The compound can be synthesized in two steps from known RMIs .Molecular Structure Analysis
The molecular weight of “N-Benzyl-2,3-dibromomaleimide” is 344.99 g/mol . Its structure includes a five-membered ring in the backbone . The InChI string isInChI=1S/C11H7Br2NO2/c12-8-9 (13)11 (16)14 (10 (8)15)6-7-4-2-1-3-5-7/h1-5H,6H2 . Chemical Reactions Analysis
“N-Benzyl-2,3-dibromomaleimide” is involved in Suzuki–Miyaura cross-coupling polymerizations with benzene-1,4-boronic acid or 2,5-thiophene diboronic acid . It also participates in Yamamoto coupling polymerizations with diiodobenzene .Physical And Chemical Properties Analysis
“N-Benzyl-2,3-dibromomaleimide” is a solid with a melting point of 117-120 °C . It has a topological polar surface area of 37.4 Ų and a complexity of 335 .Applications De Recherche Scientifique
Synthesis of Maleimide-Based Dyes
N-Benzyl-2,3-dibromomaleimide: is utilized in the synthesis of maleimide-based dyes. These dyes are significant in fluorescence quenching applications . Examples include:
Suzuki Cross-Coupling Reactions
This compound serves as a precursor in Suzuki cross-coupling reactions with aryl boronic acid to produce 2-aryl-N-benzyl-3-bromomaleimides . This reaction is pivotal for creating various organic compounds with potential applications in medicinal chemistry and materials science.
Electro-Optic Materials
N-Benzyl-2,3-dibromomaleimide: derivatives are key intermediates in the synthesis of conjugated polymers. These polymers exhibit desirable properties such as electrical conductivity, nonlinear optics, and electroluminescence, making them suitable for electro-optic materials .
Organic Optoelectronic Materials
The compound is involved in the preparation of p-conjugated polymers , which are of interest for organic optoelectronic materials. These materials are used in products like polymeric light-emitting diodes (LEDs) .
Thermal Stability Enhancement
Incorporating N-Benzyl-2,3-dibromomaleimide into polymers can enhance their thermal stability. This is crucial for materials that are required to maintain structural integrity under high-temperature conditions .
Fluorescence Emission
Polymers derived from N-Benzyl-2,3-dibromomaleimide show strong photoluminescence. This property is exploited in applications requiring fluorescence emission, such as bioimaging and sensors .
Organic Semiconducting Materials
The synthesis of N-substituted maleimide derivatives and their polymers, which exhibit excellent electron-withdrawing properties, is facilitated by N-Benzyl-2,3-dibromomaleimide . These materials are explored for use as n-type organic semiconductors in organic transistors .
Photoluminescent Materials
The compound is used to create copolymers that exhibit photoluminescence from yellow to light blue colors. This feature is beneficial for developing new photoluminescent materials with specific color emissions .
Mécanisme D'action
Target of Action
N-Benzyl-2,3-dibromomaleimide is primarily used in the synthesis of maleimide-based dyes . These dyes can be employed in fluorescence quenching . Therefore, the primary targets of this compound are the molecules that interact with these dyes.
Mode of Action
The compound interacts with its targets through a process known as Suzuki cross-coupling reaction with aryl boronic acid . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds by coupling a boronic acid with a halide .
Biochemical Pathways
The biochemical pathways affected by N-Benzyl-2,3-dibromomaleimide are those involved in the fluorescence quenching process . The compound’s interaction with its targets can lead to changes in the fluorescence properties of the dyes, which can be used for various applications, such as in the study of biological systems.
Result of Action
The primary result of the action of N-Benzyl-2,3-dibromomaleimide is the synthesis of maleimide-based dyes . These dyes, when employed in fluorescence quenching, can help in the study of various biological and chemical systems.
Action Environment
The action, efficacy, and stability of N-Benzyl-2,3-dibromomaleimide can be influenced by various environmental factors. For instance, the efficiency of the Suzuki cross-coupling reaction can be affected by the pH, temperature, and the presence of a suitable catalyst . Furthermore, the fluorescence properties of the resulting dyes can be influenced by factors such as the surrounding pH, temperature, and the presence of other fluorescent substances.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-benzyl-3,4-dibromopyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Br2NO2/c12-8-9(13)11(16)14(10(8)15)6-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYLZHRCCNTQCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=C(C2=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392657 | |
| Record name | N-Benzyl-2,3-dibromomaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91026-00-5 | |
| Record name | N-Benzyl-2,3-dibromomaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Benzyl-2,3-dibromomaleimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

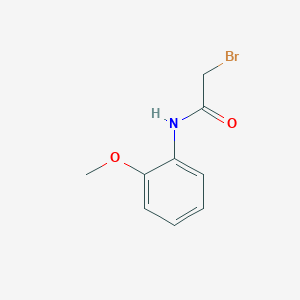

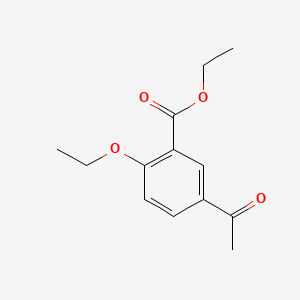
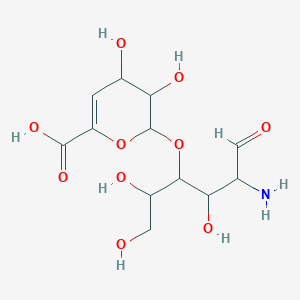
![2-[(6-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1335854.png)
![5-[(3-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B1335857.png)
